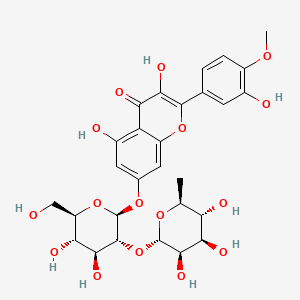
Tamarixetin 7-O-neohesperidoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tamarixetin 7-O-neohesperidoside is a flavonoid compound derived from the genus Tamarix, which belongs to the family Tamaricaceae. This compound is known for its significant pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities . This compound is a glycoside of tamarixetin, which itself is a methylated derivative of quercetin .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tamarixetin 7-O-neohesperidoside typically involves the glycosylation of tamarixetin. The process begins with the extraction of tamarixetin from natural sources, followed by its reaction with neohesperidose under specific conditions to form the glycoside. The reaction conditions often include the use of catalysts and solvents to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of tamarixetin from plant sources, followed by its chemical modification to form the glycoside. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications .
化学反応の分析
Types of Reactions: Tamarixetin 7-O-neohesperidoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives .
科学的研究の応用
Tamarixetin 7-O-neohesperidoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: It is used to study the biological activities of flavonoids, including their antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and bacterial infections.
Industry: It is used in the development of natural health products and dietary supplements
作用機序
The mechanism of action of Tamarixetin 7-O-neohesperidoside involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting the activity of pro-inflammatory enzymes: This leads to a reduction in the production of inflammatory cytokines.
Inducing apoptosis in cancer cells: This involves the activation of caspases and the mitochondrial pathway of apoptosis.
Scavenging free radicals: This antioxidant activity helps protect cells from oxidative damage
類似化合物との比較
Tamarixetin 7-O-neohesperidoside is unique compared to other similar compounds due to its specific glycosylation pattern and pharmacological properties. Similar compounds include:
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties but lacks the glycosylation found in this compound.
Isorhamnetin: Another methylated derivative of quercetin with similar biological activities but different glycosylation patterns.
Rhamnocitrin: A flavonoid with similar anti-inflammatory properties but different structural features
特性
分子式 |
C28H32O16 |
|---|---|
分子量 |
624.5 g/mol |
IUPAC名 |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-14(39-2)12(30)5-10/h3-7,9,16,18-19,21-22,24,26-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,26+,27-,28+/m0/s1 |
InChIキー |
OINKGVSBWFRFRW-PDDXIVOGSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)



![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)

![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)


![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)
